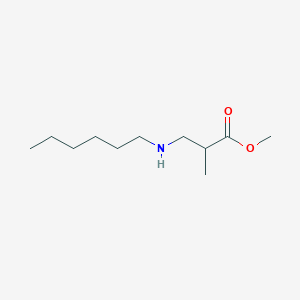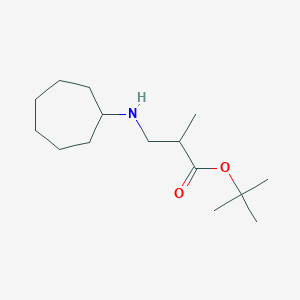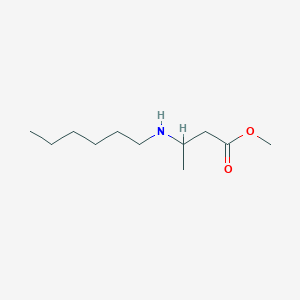
tert-Butyl 2-methyl-3-(octylamino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 2-methyl-3-(octylamino)propanoate is an important chemical compound that has been gaining increasing attention over the past few years. It has a molecular formula of C16H33NO2 and a molecular weight of 271.44 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms, 33 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . Unfortunately, the specific arrangement of these atoms in the molecule is not provided in the search results.Mécanisme D'action
Tert-Butyl 2-methyl-3-(octylamino)propanoate acts as a catalyst in chemical reactions. It catalyzes the reaction of an alkyl halide and an alcohol, which produces an ester and an alkyl halide salt. It also catalyzes the reaction of an alkyl halide and an acid, which produces an alcohol and an alkyl halide salt. In addition, it catalyzes the reaction of an acid and an alcohol, which produces an ester and water.
Biochemical and Physiological Effects
This compound has not been found to have any significant biochemical or physiological effects in humans. It is considered to be a relatively non-toxic compound and is not known to be a skin or respiratory irritant.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-Butyl 2-methyl-3-(octylamino)propanoate has several advantages for use in laboratory experiments. It is a relatively non-toxic compound, which makes it safer to use than many other chemicals. It is also a relatively stable compound, which makes it less likely to degrade over time. Additionally, it is a relatively inexpensive compound, which makes it more affordable for use in experiments.
However, this compound 2-methyl-3-(octylamino)propanoate also has several limitations for use in laboratory experiments. It is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, it is not very reactive, which can make it difficult to use in reactions that require a high degree of reactivity.
Orientations Futures
In the future, tert-Butyl 2-methyl-3-(octylamino)propanoate 2-methyl-3-(octylamino)propanoate could be used to synthesize a variety of organic compounds, such as pharmaceuticals, pesticides, and dyestuffs. It could also be used to synthesize polymers, such as polyurethanes and polyesters, and polysaccharides, such as cellulose and starch. Additionally, it could be used in the synthesis of other compounds, such as esters, amides, and amines. It could also be used as a catalyst in a variety of chemical reactions. Finally, it could be used in the synthesis of other compounds, such as dyes, pigments, and surfactants.
Méthodes De Synthèse
Tert-Butyl 2-methyl-3-(octylamino)propanoate can be synthesized through a two-step process. The first step involves the reaction of tert-butyl alcohol and 2-methyl-3-(octylamino)propanoic acid, which produces this compound and water. The reaction is catalyzed by an acid, such as sulfuric acid, and is typically performed at a temperature of around 80-90 °C. The second step involves the reaction of this compound and an alkyl halide, such as methyl bromide, which produces tert-butyl 2-methyl-3-(octylamino)propanoic acid and an alkyl halide salt. This reaction is typically performed at a temperature of around 100-110 °C.
Applications De Recherche Scientifique
Tert-Butyl 2-methyl-3-(octylamino)propanoate has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of organic compounds, such as pharmaceuticals, pesticides, and dyestuffs. It has also been used in the synthesis of polymers, such as polyurethanes and polyesters. Additionally, it has been used in the synthesis of polysaccharides, such as cellulose and starch.
Propriétés
IUPAC Name |
tert-butyl 2-methyl-3-(octylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO2/c1-6-7-8-9-10-11-12-17-13-14(2)15(18)19-16(3,4)5/h14,17H,6-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFFCESNKPFNNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNCC(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-{[3-(propan-2-yloxy)propyl]amino}butanoate](/img/structure/B6340209.png)
![Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate](/img/structure/B6340220.png)
![Methyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate](/img/structure/B6340228.png)
![Methyl 3-{[2-(piperidin-1-yl)ethyl]amino}butanoate](/img/structure/B6340238.png)
![Methyl 3-[(3-butoxypropyl)amino]butanoate](/img/structure/B6340246.png)
![Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340250.png)
![Methyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340252.png)


![tert-Butyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}-2-methylpropanoate](/img/structure/B6340262.png)


![tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340302.png)
![tert-Butyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340306.png)